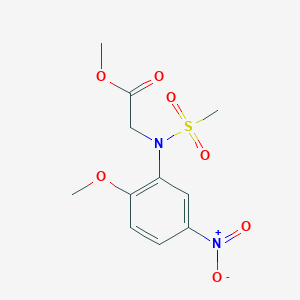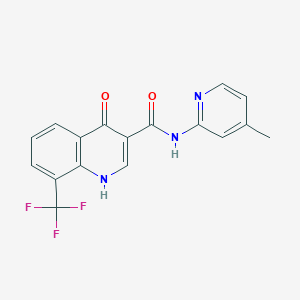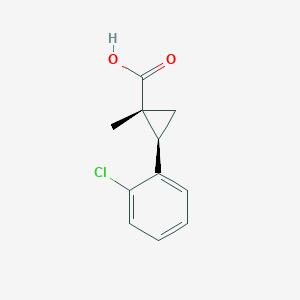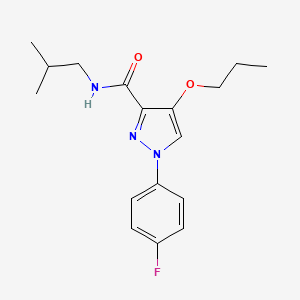
1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound . Computational methods can also be used to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. Mechanistic studies may also be conducted to understand the steps of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. Spectroscopic properties may also be analyzed .Applications De Recherche Scientifique
Role in Drug Resistance and Treatment Optimization
Compounds containing the pyrazole moiety, similar to 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide, have been explored for their therapeutic potential and role in addressing drug resistance. For instance, multidrug-resistant and extensively drug-resistant tuberculosis treatments have highlighted the importance of optimizing drug combinations and dosages, where related compounds may play a role in enhancing efficacy or reducing resistance (Caminero et al., 2010).
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives, to which this compound structurally relates, have been extensively studied for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis methodologies and biological implications of these compounds suggest a significant potential for novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental and Analytical Applications
Research on fluorinated compounds, akin to the fluorophenyl group in the compound of interest, has focused on their environmental impact, persistence, and applications in developing safer alternatives to harmful chemicals. This area of study includes the examination of fluorinated alternatives for their applications in various industries and their environmental fate (Wang et al., 2013).
Potential for Novel Optoelectronic Materials
Compounds incorporating pyrazole and fluorophenyl groups have been investigated for their potential in creating novel optoelectronic materials. Such studies suggest applications in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes, highlighting the compound's relevance in materials science (Lipunova et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-4-9-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPANGMJUILNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCC(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Butoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2677963.png)
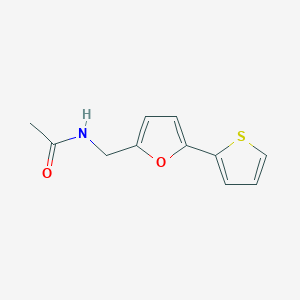

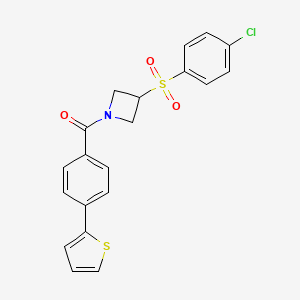
![1-[(3-Chloropyrazin-2-yl)methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B2677968.png)
